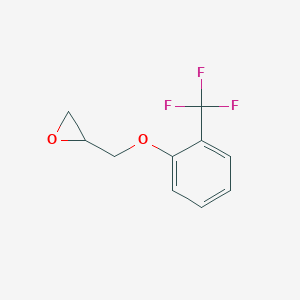

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Übersicht

Beschreibung

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane, also known as TFPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPO is an epoxide that contains a trifluoromethyl group and a phenoxy group, making it a versatile intermediate for the synthesis of various organic compounds.

Wirkmechanismus

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding adducts. The reaction mechanism involves the opening of the epoxide ring by a nucleophile, followed by the formation of a new carbon-oxygen bond. The trifluoromethyl group and the phenoxy group can provide steric and electronic effects, which can influence the reactivity and selectivity of the reaction.

Biochemical and Physiological Effects

This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound can be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can cause toxicity. This compound can also react with nucleophiles in biological systems, which can affect the function of proteins and enzymes.

Vorteile Und Einschränkungen Für Laborexperimente

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has several advantages for lab experiments, such as its high reactivity, versatility, and ease of synthesis. This compound can be used as a starting material for the synthesis of various organic compounds, which can be useful for drug discovery and development. However, this compound also has some limitations, such as its potential toxicity and reactivity with biological molecules. Therefore, caution should be taken when handling and using this compound in lab experiments.

Zukünftige Richtungen

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has great potential for future research directions. One direction is to develop new synthetic methods for this compound and its derivatives, which can improve the yield and selectivity of the reaction. Another direction is to explore the biological activity and toxicity of this compound and its derivatives, which can provide insights into their potential applications in drug discovery and development. In addition, this compound can be used as a building block for the synthesis of new materials, such as polymers and nanoparticles, which can have various applications in catalysis, energy storage, and biomedical engineering.

Synthesemethoden

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base catalyst. Another method involves the reaction of 2-(trifluoromethyl)phenol with oxirane in the presence of a Lewis acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst type, and reaction time.

Wissenschaftliche Forschungsanwendungen

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has been widely used as a versatile intermediate for the synthesis of various organic compounds, such as chiral building blocks, pharmaceuticals, and agrochemicals. This compound can be used as a starting material for the synthesis of chiral epoxides, which can be used as intermediates for the synthesis of various chiral compounds. This compound can also be used to synthesize various pharmaceuticals, such as antihistamines, antifungal agents, and anticancer drugs. In addition, this compound can be used as a key intermediate for the synthesis of agrochemicals, such as herbicides and insecticides.

Eigenschaften

IUPAC Name |

2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCRMVILALALDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504571 | |

| Record name | 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4698-95-7, 134598-04-2 | |

| Record name | 2-[[2-(Trifluoromethyl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)

![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)